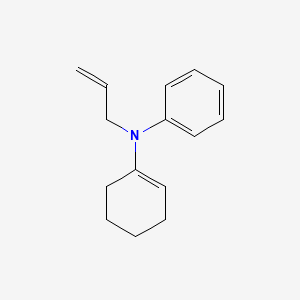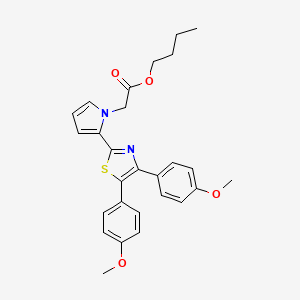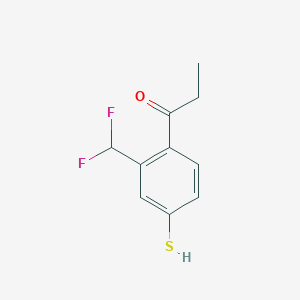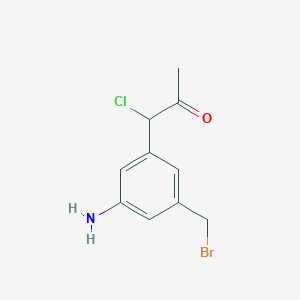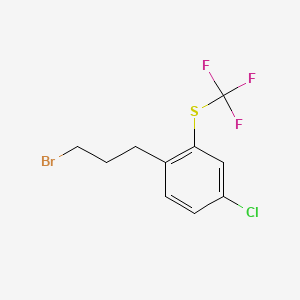
(2R,3R)-2-chloro-3-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-2-Chloro-3-methylpentanoic acid is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of a chlorine atom and a methyl group attached to a pentanoic acid backbone. The compound’s chirality arises from the two stereocenters at the second and third carbon atoms, making it an interesting subject for stereochemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-2-chloro-3-methylpentanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric synthesis starting from chiral precursors or through the use of chiral auxiliaries. The reaction conditions often involve the use of specific reagents and solvents to control the stereochemistry and yield of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the resolution of racemic mixtures using chiral chromatography or enzymatic resolution techniques. These methods are designed to separate the desired enantiomer from its mirror image, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: (2R,3R)-2-Chloro-3-methylpentanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alkanes or alcohols, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Formation of (2R,3R)-2-hydroxy-3-methylpentanoic acid.
Oxidation: Formation of (2R,3R)-3-methylpentanoic acid.
Reduction: Formation of (2R,3R)-2-chloro-3-methylpentanol.
Applications De Recherche Scientifique
(2R,3R)-2-Chloro-3-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of (2R,3R)-2-chloro-3-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chirality plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes.
Comparaison Avec Des Composés Similaires
- (2S,3S)-2-Chloro-3-methylpentanoic acid
- (2R,3R)-2,3-Dihydroxy-4-oxo-4-(propylamino)butanoic acid
- (2R,3R)-2,3-Butanediol
Comparison: (2R,3R)-2-Chloro-3-methylpentanoic acid is unique due to its specific stereochemistry and the presence of both a chlorine atom and a methyl group This combination of features distinguishes it from other similar compounds, which may lack one or more of these characteristics
Propriétés
Numéro CAS |
94318-83-9 |
|---|---|
Formule moléculaire |
C6H11ClO2 |
Poids moléculaire |
150.60 g/mol |
Nom IUPAC |
(2R,3R)-2-chloro-3-methylpentanoic acid |
InChI |
InChI=1S/C6H11ClO2/c1-3-4(2)5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t4-,5-/m1/s1 |
Clé InChI |
QMYSXXQDOZTXAE-RFZPGFLSSA-N |
SMILES isomérique |
CC[C@@H](C)[C@H](C(=O)O)Cl |
SMILES canonique |
CCC(C)C(C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



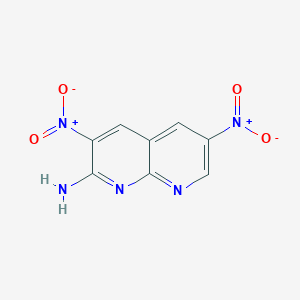
![1,3-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14068389.png)
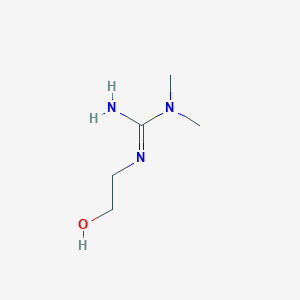

![2-Chloro-2H,4H-naphtho[2,3-D][1,3,2]dioxaphosphinin-4-one](/img/structure/B14068411.png)
![(7R,8R,9S,13S,14S,17S)-13-methyl-7-(9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14068417.png)
